molecular formula C13H12N4OS B7886801 6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione

6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione

Cat. No.: B7886801
M. Wt: 272.33 g/mol
InChI Key: WWUWXYRLFKMXFY-UHFFFAOYSA-N
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Description

6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyridazine ring, and it is substituted with a 3,5-dimethylphenoxy group and a thione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine derivatives with dicarbonyl compounds.

    Substitution with 3,5-dimethylphenoxy Group: The substitution is achieved through nucleophilic aromatic substitution reactions.

    Introduction of the Thione Group: The thione group is introduced by reacting the intermediate compound with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is eco-friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-one

Uniqueness

6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This compound has shown higher inhibitory activity against specific enzymes and better pharmacokinetic properties .

Properties

IUPAC Name

6-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-5-9(2)7-10(6-8)18-12-4-3-11-14-15-13(19)17(11)16-12/h3-7H,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUWXYRLFKMXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NN3C(=NNC3=S)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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